Ticagrelor Impurity 175
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Overview
Description
The compound (3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a triazolo ring, a cyclopropyl group, and a difluorophenyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the triazolo ring and the cyclopropyl group. The triazolo ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and an appropriate nitrile. The cyclopropyl group is introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolo ring can be reduced under specific conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazolo derivatives
Substitution: Substituted difluorophenyl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: As a candidate for drug development, particularly in targeting diseases where the triazolo ring or difluorophenyl group plays a role.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The triazolo ring and difluorophenyl group could play a crucial role in binding to these targets, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methyl 4-aminobenzoate: A compound used in the synthesis of guanidine alkaloids and other organic molecules.
Uniqueness
This compound’s uniqueness lies in its combination of a triazolo ring, a cyclopropyl group, and a difluorophenyl moiety
Properties
Molecular Formula |
C24H28F2N6O3S |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
6-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C24H28F2N6O3S/c1-4-7-36-23-28-21(27-15-9-12(15)11-5-6-13(25)14(26)8-11)18-22(29-23)32(31-30-18)16-10-17(33)20-19(16)34-24(2,3)35-20/h5-6,8,12,15-17,19-20,33H,4,7,9-10H2,1-3H3,(H,27,28,29) |
InChI Key |
GIHHRVYXULTCNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)O)NC5CC5C6=CC(=C(C=C6)F)F |
Origin of Product |
United States |
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